molecular formula C27H24O9 B2750235 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate CAS No. 869080-64-8

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2750235
CAS No.: 869080-64-8
M. Wt: 492.48
InChI Key: GEZGHSGJAHRTGU-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common structure in many organic compounds, particularly in bioactive molecules . The compound also contains methoxy groups and a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chromen-7-yl group would likely form a cyclic structure, with the methoxy and benzoate groups attached at various positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chromen-7-yl, methoxy, and benzoate groups could potentially make this compound reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could potentially increase its solubility in organic solvents .

Scientific Research Applications

Microwave-Assisted Cyclization

Microwave-assisted cyclization under mildly basic conditions has been employed to synthesize 6H-benzo[c]chromen-6-ones, demonstrating the efficiency of microwave irradiation in promoting cyclization reactions of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in the presence of K2CO3 (Dao et al., 2018).

Complexation Study of Novel Chromenone Crown Ethers

A complexation study of some novel 3-methoxyphenyl chromenone crown ethers using conductometry has been conducted, where derivatives of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones were prepared and their stability constants for complexes with Na+ and K+ ions were determined, highlighting their potential in selective ion transport (Gündüz et al., 2006).

Aldose Reductase Inhibitory Activity

The synthesis of a capillarisin sulfur-analogue possessing aldose reductase inhibitory activity demonstrates the potential therapeutic applications of chromen-4-one derivatives in treating complications related to diabetes and oxidative stress (Igarashi et al., 2005).

Crystal Structure Analysis

The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one has been determined, providing insights into the molecular configuration, intra-molecular hydrogen bonding, and potential for developing novel compounds with specific biological activities (Manolov et al., 2008).

Domino Friedel-Crafts Acylation/Annulation

A domino Friedel-Crafts acylation/annulation methodology has been developed for the synthesis of 2,3-disubstituted chromen-4-one derivatives, showcasing an efficient strategy for constructing chromene cores, which are prevalent in natural products and pharmaceuticals (Bam & Chalifoux, 2018).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in various areas such as drug discovery and materials science. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O9/c1-30-20-9-7-15(11-22(20)31-2)19-10-16-6-8-18(14-21(16)36-27(19)29)35-26(28)17-12-23(32-3)25(34-5)24(13-17)33-4/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGHSGJAHRTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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